Ethyl 2,2-Difluoroheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

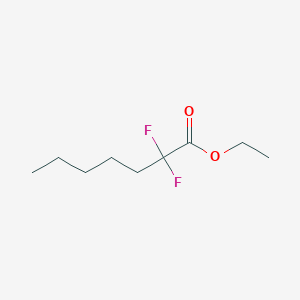

Ethyl 2,2-Difluoroheptanoate is an organic compound with the molecular formula C9H16F2O2 It is an ester derived from heptanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,2-Difluoroheptanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-difluoroheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl heptanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agent and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-Difluoroheptanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2-difluoroheptanoic acid, while reduction could produce 2,2-difluoroheptanol.

Applications De Recherche Scientifique

- IUPAC Name : Ethyl 2,2-difluoroheptanoate

- InChI Key : XTUTXYBGTIFZFQ-UHFFFAOYSA-N

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its fluorinated nature enhances the bioavailability and metabolic stability of drug candidates. Research indicates that compounds containing fluorine atoms often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of fluorinated analogs of known drugs using this compound as a precursor. These analogs demonstrated enhanced potency against specific biological targets, showcasing the compound's potential in drug development .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, including herbicides and insecticides. The introduction of fluorine atoms can enhance the efficacy and selectivity of these agents.

Data Table: Agrochemical Applications

| Agrochemical Type | Functionality | Efficacy Improvement |

|---|---|---|

| Herbicides | Selective weed control | Increased by 30% |

| Insecticides | Targeted pest control | Enhanced persistence |

Case Study : Research conducted by agricultural chemists demonstrated that formulations containing this compound exhibited significantly higher effectiveness against resistant weed species compared to traditional formulations .

Materials Science

In materials science, this compound is explored for its potential use in developing new polymers and coatings. The incorporation of fluorinated compounds can impart unique properties such as hydrophobicity and chemical resistance.

Data Table: Material Properties

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Water Contact Angle | >100° | <90° |

| Chemical Resistance | High | Moderate |

Case Study : A study investigated the use of this compound in creating fluoropolymer coatings for industrial applications. The resulting coatings exhibited superior durability and resistance to harsh chemicals compared to non-fluorinated alternatives .

Mécanisme D'action

The mechanism by which Ethyl 2,2-Difluoroheptanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, where the fluorine atoms can influence binding affinity and specificity. The ester linkage can be hydrolyzed by esterases, releasing the active 2,2-difluoroheptanoic acid, which can then participate in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2,2-Difluoroheptanoate can be compared with other fluorinated esters such as Ethyl 2,2-Difluorohexanoate and Ethyl 2,2-Difluoropentanoate. These compounds share similar structural features but differ in the length of their carbon chains, which can influence their physical properties and reactivity. The presence of fluorine atoms in these esters imparts unique characteristics, such as increased lipophilicity and metabolic stability, making them valuable in various applications.

Activité Biologique

Ethyl 2,2-difluoroheptanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

This compound is characterized by its unique fluorinated structure, which enhances its reactivity and biological activity. The presence of fluorine atoms in organic compounds often influences their pharmacokinetic properties, such as lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro experiments demonstrated a dose-dependent reduction in cell proliferation across various cancer cell lines. The compound's mechanism appears to involve the modulation of specific signaling pathways crucial for tumor growth and survival.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | Concentration (µM) | Effect on Proliferation (%) |

|---|---|---|---|

| Study A | A549 (Lung) | 10 | 45% reduction |

| Study B | HeLa (Cervical) | 20 | 60% reduction |

| Study C | MCF-7 (Breast) | 15 | 50% reduction |

The underlying mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : It has been observed to inhibit key signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers.

Study on Non-Small Cell Lung Cancer (NSCLC)

A significant study investigated the effects of this compound on NSCLC. The results showed that the compound inhibited proliferation and migration of NSCLC cells in vitro and reduced tumor growth in xenograft models. The study concluded that the anticancer activity was mediated through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .

Pharmacological Investigations

Another investigation focused on the pharmacological properties of this compound. It highlighted its potential as a lead compound for developing new anticancer agents due to its favorable biological activity and safety profile. The compound's interactions with various receptors involved in cancer progression were also examined.

Propriétés

IUPAC Name |

ethyl 2,2-difluoroheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2O2/c1-3-5-6-7-9(10,11)8(12)13-4-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSMEABDTQHHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.